molecular formula C23H27N3O2 B2517372 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 912896-34-5

1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2517372
CAS No.: 912896-34-5
M. Wt: 377.488
InChI Key: SLAXCVROTITAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its unique structure, which includes a pyrrolidin-2-one core, a benzodiazole ring, and a phenoxyethyl group.

Preparation Methods

The synthesis of 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

This compound has potential applications in several scientific research fields. In chemistry, it can be used as a versatile synthon for the synthesis of more complex molecules. In biology and medicine, it may serve as a scaffold for the development of new drugs with potent biological activities. Additionally, its unique structure makes it valuable for studying molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of 1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core and benzodiazole ring contribute to its binding affinity and selectivity towards certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

1-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound characterized by a unique molecular structure that includes a pyrrolidine ring, a butyl group, and a phenoxyethyl substituent linked to a benzodiazole moiety. This combination suggests potential pharmacological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H26N2O2\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_2

Molecular Features:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle.
  • Benzodiazole Moiety: Known for its diverse biological activities.
  • Phenoxyethyl Substituent: Often associated with enhanced bioactivity.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Anticancer Activity: Related compounds have shown promise in inhibiting tumor growth.
  • Anti-inflammatory Properties: Potential to modulate inflammatory pathways.
  • Antimicrobial Effects: Similar structures have demonstrated activity against various pathogens.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesNotable Activity
4-(4-fluorophenyl)-N-(pyridin-3-yloxy)benzamideBenzamide structureAnticancer activity
5-methyl-N-(phenyl)pyrazolePyrazole ring with phenyl substitutionAnti-inflammatory properties
2-(4-methoxyphenyl)-6-methylbenzothiazoleBenzothiazole structureAntimicrobial activity

Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic potential. Possible mechanisms include:

  • Inhibition of Enzymatic Pathways: May interfere with key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways: Could affect pathways related to inflammation and immune response.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Suggested areas for future investigation include:

  • In vitro and In vivo Studies: To assess efficacy and safety profiles.
  • Mechanistic Studies: To clarify how the compound interacts with specific biological targets.

Properties

IUPAC Name

1-butyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-3-13-25-17-18(16-22(25)27)23-24-20-11-7-8-12-21(20)26(23)14-15-28-19-9-5-4-6-10-19/h4-12,18H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAXCVROTITAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.